molecular formula C12H8FNO2 B14884645 4-Fluoro-3-(pyridin-4-yl)benzoic acid

4-Fluoro-3-(pyridin-4-yl)benzoic acid

Cat. No.: B14884645
M. Wt: 217.20 g/mol
InChI Key: OYOITYIZBPPNKY-UHFFFAOYSA-N
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Description

4-Fluoro-3-(pyridin-4-yl)benzoic acid is an organic compound with the molecular formula C12H8FNO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(pyridin-4-yl)benzoic acid typically involves the reaction of 4-fluorobenzoic acid with 4-pyridylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out at elevated temperatures, usually around 100°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(pyridin-4-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes .

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(pyridin-4-yl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(Pyridin-4-yl)benzoic acid: Similar structure but lacks the fluorine atom.

    4-(Pyridin-4-yl)benzoic acid: Similar structure with the pyridine ring in a different position.

    4-(4-Methylpiperazin-1-yl)methylbenzoic acid: Contains a piperazine ring instead of a pyridine ring

Uniqueness

The presence of the fluorine atom in 4-Fluoro-3-(pyridin-4-yl)benzoic acid makes it unique compared to its analogs. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it more suitable for pharmaceutical applications .

Properties

Molecular Formula

C12H8FNO2

Molecular Weight

217.20 g/mol

IUPAC Name

4-fluoro-3-pyridin-4-ylbenzoic acid

InChI

InChI=1S/C12H8FNO2/c13-11-2-1-9(12(15)16)7-10(11)8-3-5-14-6-4-8/h1-7H,(H,15,16)

InChI Key

OYOITYIZBPPNKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=CC=NC=C2)F

Origin of Product

United States

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